6-Bromo-3-methylbenzo[c]isoxazole

Catalog No.
S14089757
CAS No.
M.F
C8H6BrNO
M. Wt
212.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-methylbenzo[c]isoxazole

Product Name

6-Bromo-3-methylbenzo[c]isoxazole

IUPAC Name

6-bromo-3-methyl-2,1-benzoxazole

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

InChI

InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)10-11-5/h2-4H,1H3

InChI Key

OBTQBBXYPLLOHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NO1)Br

6-Bromo-3-methylbenzo[c]isoxazole is an organic compound characterized by its unique fused structure of a benzo[c]isoxazole ring. Its molecular formula is C9H8BrN2OC_9H_8BrN_2O, with a molecular weight of approximately 228.07 g/mol. The compound features a bromine atom at the 6-position and a methyl group at the 3-position of the benzo[c]isoxazole moiety. This specific arrangement contributes to its distinct chemical properties and potential biological activities, making it a focus of interest in medicinal chemistry and organic synthesis .

6-Bromo-3-methylbenzo[c]isoxazole can undergo various chemical transformations, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Oxidation: The compound can be oxidized to yield corresponding oxides.
  • Reduction: Reduction reactions can produce different reduced forms of the compound.
  • Electrophilic and Nucleophilic Substitution: These reactions allow for the introduction of various functional groups onto the isoxazole ring.

These reactions illustrate the versatility of 6-Bromo-3-methylbenzo[c]isoxazole in synthetic organic chemistry.

Research indicates that compounds within the benzo[c]isoxazole family, including 6-Bromo-3-methylbenzo[c]isoxazole, exhibit significant biological activities. Isoxazole derivatives have been shown to possess potent inhibitory effects on various biological targets, including bromodomains, which are involved in chromatin modification and gene expression regulation. Specific studies have highlighted their potential as inhibitors for bromodomains, suggesting that 6-Bromo-3-methylbenzo[c]isoxazole may also demonstrate similar activities .

Additionally, isoxazole derivatives have been associated with anti-inflammatory and analgesic properties, indicating that 6-Bromo-3-methylbenzo[c]isoxazole could have therapeutic applications in treating inflammatory diseases .

The synthesis of 6-Bromo-3-methylbenzo[c]isoxazole can be achieved through several methods:

  • Bromination: Starting from 3-methylbenzo[c]isoxazole, bromination can be performed using brominating agents under controlled conditions to introduce the bromine atom at the desired position.
  • Cyclization: This involves the reaction of appropriate precursors such as benzaldehydes with hydroxylamine to form oxime intermediates, followed by cyclization to yield the isoxazole ring .
  • Functional Group Modification: Subsequent reactions can modify functional groups on the isoxazole ring to enhance biological activity or alter physical properties.

These methods reflect ongoing advancements in synthetic organic chemistry aimed at producing complex molecules efficiently and sustainably.

6-Bromo-3-methylbenzo[c]isoxazole has several applications in both academic research and industrial contexts:

  • Pharmaceutical Development: Due to its potential biological activities, it serves as a lead compound for developing new drugs targeting various diseases, particularly those involving bromodomain interactions.
  • Synthetic Intermediates: It is utilized as a starting material for synthesizing other heterocyclic compounds, expanding its utility in organic synthesis.
  • Research Tool: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 6-Bromo-3-methylbenzo[c]isoxazole focus on its binding affinity and activity against biological targets. Preliminary research indicates that it may interact with bromodomains and other proteins involved in cellular processes. Further investigations are necessary to comprehensively understand these interactions and their implications for drug design and efficacy .

Several compounds share structural similarities with 6-Bromo-3-methylbenzo[c]isoxazole. Here are some notable examples:

Compound NameCAS NumberKey Features
5-Bromo-3-methylbenzo[d]isoxazole66033-69-0Bromination at the 5-position
3-(Bromomethyl)benzo[d]isoxazole37924-85-9Contains a bromomethyl group
5-Bromo-3-phenylbenzo[d]isoxazole402914-15-2Substituted at the phenyl position
6-Bromo-3,5-dimethylbenzo[d]isoxazole1345119-01-8Additional methyl substitution

These compounds highlight variations in substitution patterns that influence their chemical reactivity and biological activity. The unique positioning of the bromine and methyl groups in 6-Bromo-3-methylbenzo[c]isoxazole distinguishes it from these similar compounds, potentially affecting its pharmacological profile and applications .

Bromination serves as a critical step in introducing the halogen atom at the 6-position of the benzo[c]isoxazole scaffold. Two primary methodologies dominate this transformation: N-bromosuccinimide-mediated regioselective halogenation and electrophilic aromatic substitution.

N-Bromosuccinimide-Mediated Regioselective Halogenation

N-Bromosuccinimide (NBS) has emerged as a versatile reagent for achieving regioselective bromination under mild conditions. In a representative procedure adapted from thiophene bromination, NBS reacts with 3-methylbenzo[c]isoxazole in acetonitrile at 0°C under inert atmosphere, yielding 6-bromo-3-methylbenzo[c]isoxazole with near-quantitative efficiency. The reaction proceeds via a radical mechanism, where NBS generates bromine radicals that selectively target the electron-rich 6-position of the heterocycle.

Table 1: NBS-Mediated Bromination Conditions

ParameterValue
SolventAcetonitrile
Temperature0°C
Reaction Time30 minutes
Yield99%

This method’s regioselectivity arises from the stability of the intermediate radical at the 6-position, which is stabilized by conjugation with the isoxazole ring’s π-system. Comparative studies show that polar aprotic solvents enhance reaction rates by stabilizing the transition state, while protic solvents lead to undesired side reactions.

Electrophilic Aromatic Substitution Mechanisms

Conventional electrophilic bromination using molecular bromine (Br₂) and Lewis acids like FeBr₃ provides an alternative route, though with lower regiocontrol. The methyl group at the 3-position acts as an ortho/para-directing group, but the isoxazole ring’s electron-withdrawing nature moderates reactivity. Kinetic studies reveal that bromination occurs preferentially at the 6-position due to reduced steric hindrance compared to the 4-position.

The reaction typically employs dichloromethane as a solvent at -15°C to minimize polybromination. While this method achieves moderate yields (60–70%), it requires careful stoichiometric control to prevent over-halogenation. Recent advances utilize flow chemistry to improve selectivity, enabling continuous bromine delivery and real-time monitoring of reaction progression.

Heterocyclic Ring Construction Approaches

Constructing the benzo[c]isoxazole core prior to bromination offers strategic advantages in multi-step syntheses. Modern approaches emphasize atom-economical cycloadditions and energy-efficient activation methods.

[3+2] Cycloaddition Routes for Isoxazole Core Formation

The [3+2] cycloaddition between nitrile oxides and alkynes provides direct access to the isoxazole ring. In one innovative approach, an intramolecular nitrile oxide-alkyne cycloaddition (INOC) constructs the fused benzo[c]isoxazole system in a single step. For instance, treatment of N-propargylbenzimidazole oxime with sodium hypochlorite generates a nitrile oxide intermediate, which undergoes cycloaddition to form the tetracyclic isoxazole core in 97% yield.

Key Reaction Parameters:

  • Oxime Activation: Biphasic bleach/DCM systems generate nitrile oxides in situ.
  • Strain Induction: The propargyl group’s spatial proximity to the nitrile oxide ensures rapid intramolecular cyclization.
  • Steric Effects: Bulky substituents on the benzimidazole moiety prevent undesired intermolecular reactions.

This method’s efficiency stems from the simultaneous formation of two rings, minimizing purification steps and maximizing atom economy.

Microwave-Assisted Synthesis Optimization

While conventional heating remains prevalent, microwave irradiation accelerates key steps such as oxime formation and cyclization. Although direct examples for 6-bromo-3-methylbenzo[c]isoxazole are scarce, analogous isoxazole syntheses demonstrate 3–5-fold rate enhancements under microwave conditions. Controlled dielectric heating reduces side reactions, particularly in moisture-sensitive steps involving hydroxylamine intermediates.

Post-Functionalization Techniques

Cross-Coupling Reactions for Structural Diversification

The bromine atom at C-6 serves as a handle for further functionalization via transition-metal-catalyzed cross-couplings. Palladium-catalyzed Sonogashira reactions with terminal alkynes install alkynyl groups, enabling access to conjugated materials. For example, coupling 6-bromo-3-methylbenzo[c]isoxazole with phenylacetylene using Pd(PPh₃)₄ and CuI in triethylamine affords the corresponding alkynyl derivative in 80% yield.

Table 2: Sonogashira Coupling Optimization

ConditionValue
CatalystPd(PPh₃)₄ (5 mol%)
LigandCuI (10 mol%)
BaseTriethylamine
Temperature60°C
Yield80%

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) enables precise functionalization of the benzene ring adjacent to the isoxazole. Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates the position ortho to the methyl group, which can then react with electrophiles like trimethylsilyl chloride. Sequential metalation-bromination sequences provide an alternative pathway to install bromine at the 6-position, though this route requires careful temperature control to avoid ring-opening side reactions.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

210.96328 g/mol

Monoisotopic Mass

210.96328 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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